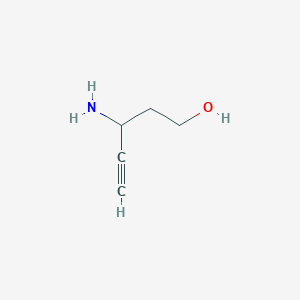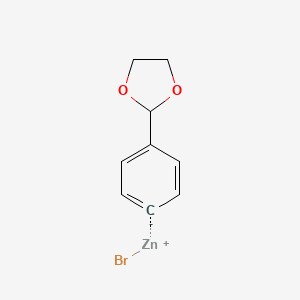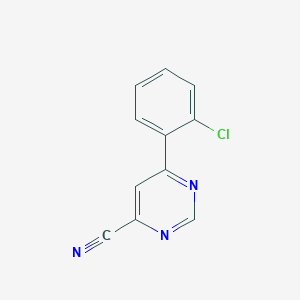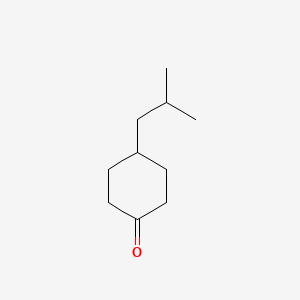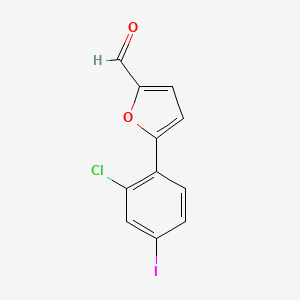![molecular formula C10H12ClN B14884988 1a,2,3,7b-Tetrahydro-1H-cyclopropa[c]isoquinoline hydrochloride](/img/structure/B14884988.png)
1a,2,3,7b-Tetrahydro-1H-cyclopropa[c]isoquinoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1a,2,3,7b-Tetrahydro-1H-cyclopropa[c]isoquinoline hydrochloride is a chemical compound with a unique structure that includes a cyclopropane ring fused to an isoquinoline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1a,2,3,7b-Tetrahydro-1H-cyclopropa[c]isoquinoline hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Wolff-Kishner reduction of 2-benzylidene-1-tetralone, which yields the desired cyclopropane-fused product . The reaction conditions often include the use of hydrazine and a strong base, such as potassium hydroxide, under high temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
1a,2,3,7b-Tetrahydro-1H-cyclopropa[c]isoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the cyclopropane or isoquinoline rings.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Typical reducing agents are lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as halogens, alkyl halides, and acids are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1a,2,3,7b-Tetrahydro-1H-cyclopropa[c]isoquinoline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 1a,2,3,7b-Tetrahydro-1H-cyclopropa[c]isoquinoline hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Cyclopropa[a]naphthalene: This compound has a similar cyclopropane ring fused to a naphthalene moiety.
1a,2,3,3a,4,5,6,7b-Octahydro-1H-cyclopropa[a]naphthalene: Another related compound with a more saturated structure.
Uniqueness
1a,2,3,7b-Tetrahydro-1H-cyclopropa[c]isoquinoline hydrochloride is unique due to its specific fusion of a cyclopropane ring to an isoquinoline moiety, which imparts distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C10H12ClN |
|---|---|
Poids moléculaire |
181.66 g/mol |
Nom IUPAC |
1a,2,3,7b-tetrahydro-1H-cyclopropa[c]isoquinoline;hydrochloride |
InChI |
InChI=1S/C10H11N.ClH/c1-2-4-8-7(3-1)6-11-10-5-9(8)10;/h1-4,9-11H,5-6H2;1H |
Clé InChI |
UBQSANGLNBVOHC-UHFFFAOYSA-N |
SMILES canonique |
C1C2C1NCC3=CC=CC=C23.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


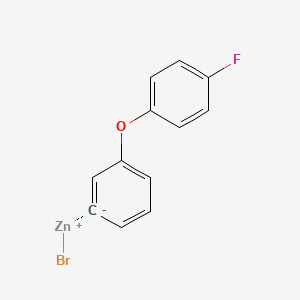
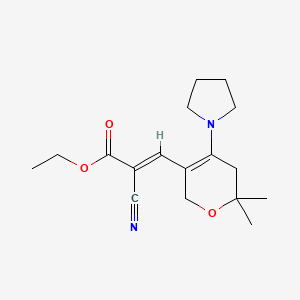
![9-(3,4-Dimethylphenyl)-3-((3-methoxybenzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14884921.png)
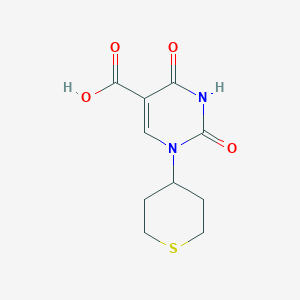
![7-Ethyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B14884934.png)
![2-(Tert-butyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B14884946.png)

